4,7-Dioxosebacic acid
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Overview
Description
4,7-Dioxosebacic Acid is an organic compound with the molecular formula C₁₀H₁₄O₆. It belongs to the class of medium-chain keto acids and derivatives, characterized by a 6 to 12 carbon atoms long side chain . This compound is known for its unique structure, which includes two keto groups positioned at the 4th and 7th carbon atoms of the decanedioic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,7-Dioxosebacic Acid can be synthesized through various synthetic routes. One common method involves the oxidation of sebacic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires an acidic or basic medium to facilitate the oxidation process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of sebacic acid derivatives. This process is optimized to achieve high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dioxosebacic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher oxidation state derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The keto groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Diols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4,7-Dioxosebacic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Utilized in the production of specialty chemicals, polymers, and resins.
Mechanism of Action
The mechanism of action of 4,7-Dioxosebacic Acid involves its interaction with specific molecular targets. One notable target is porphobilinogen synthase, an enzyme involved in the biosynthesis of tetrapyrrole cofactors such as heme and chlorophyll . This compound acts as an active site-directed irreversible inhibitor, forming Schiff base linkages with lysine residues at the enzyme’s active site . This inhibition disrupts the enzyme’s catalytic activity, leading to a decrease in the production of essential cofactors .
Comparison with Similar Compounds
Sebacic Acid: A saturated dicarboxylic acid with a similar decanedioic acid backbone but lacking the keto groups.
4-Oxosebacic Acid: A related compound with a single keto group at the 4th carbon atom.
Uniqueness: 4,7-Dioxosebacic Acid is unique due to the presence of two keto groups at specific positions on the decanedioic acid backbone. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H14O6 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
4,7-dioxodecanedioic acid |
InChI |
InChI=1S/C10H14O6/c11-7(3-5-9(13)14)1-2-8(12)4-6-10(15)16/h1-6H2,(H,13,14)(H,15,16) |
InChI Key |
DUAWJQCMZICMIK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)CCC(=O)O)C(=O)CCC(=O)O |
Synonyms |
4,7-dioxosebacic acid |
Origin of Product |
United States |
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